molecular formula C10H18ClNO B13465222 1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride

1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride

Cat. No.: B13465222
M. Wt: 203.71 g/mol
InChI Key: RQFLBANPRPJCOU-UHFFFAOYSA-N
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Description

1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

The synthesis of 1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride can be achieved through several routes. One common method involves the Diels-Alder reaction of an α-methylene caprolactam with a diene in the presence of a copper(II) complex and a chiral ligand. This reaction provides the desired spirocyclic compound with high enantioselectivity . Industrial production methods may involve optimizing this reaction for larger scales, ensuring high yield and purity.

Chemical Reactions Analysis

1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or interference with signal transduction processes .

Comparison with Similar Compounds

1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride can be compared with other spirocyclic compounds such as:

The uniqueness of 1-Oxa-9-azaspiro[5

Biological Activity

1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Research indicates that spirocyclic compounds often possess antimicrobial properties. While specific data on this compound is limited, related spirocyclic compounds have shown promise against various bacterial strains.
  • Cytotoxic Effects : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Case Studies

Although direct case studies on this compound are scarce, related compounds have been studied extensively:

  • Anticancer Activity : A study involving a structurally similar spiro compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that this compound may have similar effects.
  • Antimicrobial Studies : Compounds in the spirocyclic family have been evaluated for their effectiveness against bacterial infections. For instance, derivatives of 8-Azaspiro[5.6]dodecane exhibited notable antibacterial activity against Gram-positive bacteria.

Synthesis and Characterization

The synthesis of this compound typically involves multistep chemical reactions, including:

  • Formation of the Spirocyclic Core : The initial step usually involves the formation of the spirocyclic structure through cyclization reactions.
  • Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt form to enhance solubility and stability.

Data Tables

PropertyValue
Molecular FormulaC10H19NO
Molecular Weight169.27 g/mol
SMILESC1CCOC2(C1)CCCNCC2
Predicted Collision Cross SectionVaries by adduct

Properties

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

1-oxa-10-azaspiro[5.6]dodec-3-ene;hydrochloride

InChI

InChI=1S/C10H17NO.ClH/c1-2-9-12-10(4-1)5-3-7-11-8-6-10;/h1-2,11H,3-9H2;1H

InChI Key

RQFLBANPRPJCOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1)CC=CCO2.Cl

Origin of Product

United States

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